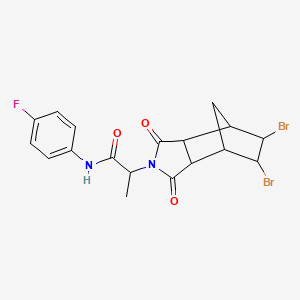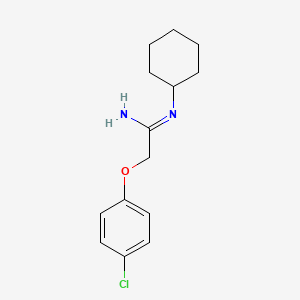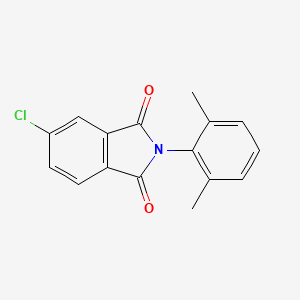![molecular formula C24H20Cl6N4O2 B12468119 3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12468119.png)
3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a hexane-1,6-diyl linker connecting two quinazolinone moieties, each substituted with a trichloromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hexane-1,6-diamine. This reaction is followed by condensation with aromatic and heterocyclic aldehydes in acetic anhydride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the quinazolinone moieties can yield dihydroquinazolinones.
Substitution: The trichloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinazolinones.
Industry: Potential use as a stabilizer or additive in polymer chemistry.
Wirkmechanismus
The mechanism of action of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-hexane-1,6-diylbis(2-thioxothiazolidin-4-one): Another compound with a hexane-1,6-diyl linker but different functional groups.
N,N’-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide): A compound with antioxidant properties and a similar hexane-1,6-diyl linker.
Uniqueness
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its specific substitution pattern and the presence of trichloromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H20Cl6N4O2 |
|---|---|
Molekulargewicht |
609.1 g/mol |
IUPAC-Name |
3-[6-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]hexyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20Cl6N4O2/c25-23(26,27)21-31-17-11-5-3-9-15(17)19(35)33(21)13-7-1-2-8-14-34-20(36)16-10-4-6-12-18(16)32-22(34)24(28,29)30/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI-Schlüssel |
XSJKNXKZRKMXSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12468037.png)
![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)
![6-(4-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12468049.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12468060.png)
![N-[5-(tert-butylsulfamoyl)naphthalen-1-yl]-2-(cyclohexylformamido)-3-phenylpropanamide](/img/structure/B12468064.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)
![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)

![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468094.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)

